O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
Description
O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS: 2225141-75-1) is a spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core with ester (tert-butyl and ethyl) and ketone (8-oxo) functional groups. It is marketed as an industrial-grade chemical with 98% purity and packaged in 25 kg/drum quantities .
Properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-5-21-12(19)10-7-16-11(18)6-15(10)8-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRNMKMYKGCXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)CC12CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS: 2225141-75-1) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C15H24N2O5
- Molar Mass : 312.37 g/mol
- IUPAC Name : 2-(tert-butyl) 5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
- Purity : 95% .
This compound exhibits potential biological activities primarily through its interaction with various biochemical pathways. Research has indicated that compounds within the diazaspiro class can modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and viral infections like HIV .
Antimicrobial Properties
Studies have demonstrated that derivatives of diazaspiro compounds possess antibacterial and antifungal properties. For instance, related compounds have been shown to inhibit bacterial growth and fungal proliferation effectively . The specific mechanisms often involve disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival.
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines suggest a potential role as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been noted in studies involving human prostate cancer cell lines . However, further research is necessary to elucidate the precise mechanisms and efficacy in vivo.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Spirocyclic Structure : Utilizing starting materials that undergo cyclization reactions.
- Functionalization : Introducing tert-butyl and ethyl groups through alkylation processes.
- Oxidation : Converting suitable precursors into the desired keto form .
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of diazaspiro compounds against HIV. Results indicated that specific derivatives could inhibit viral replication by blocking chemokine receptor interactions, suggesting a therapeutic avenue for HIV treatment .
Case Study 2: Antibacterial Efficacy
Research focused on the antibacterial activity of related diazaspiro compounds revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds. Its applications include:
- Antimicrobial Activity
- Enzyme Inhibition
Material Science Applications
The unique structural features of O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane also lend themselves to applications in material science:
-
Polymer Chemistry
- The compound can potentially serve as a building block in the synthesis of novel polymers with specific mechanical properties. Its spirocyclic structure may impart unique characteristics to polymer matrices.
-
Nanotechnology
- Given its molecular complexity, there is potential for using this compound in the creation of nanomaterials or as part of nanocarriers for drug delivery systems.
Chemical Reactions Analysis
Esterification and Transesterification
The compound’s ester groups (tert-butyl and ethyl) undergo hydrolysis or transesterification under acidic or basic conditions. For example:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | HCl (aqueous), reflux | 8-Oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylic acid |
| Transesterification | Methanol, H₂SO₄ catalyst | O2-tert-butyl O5-methyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate |
These reactions enable functional group interconversion for downstream applications .
Amidation
The carbonyl group at position 8 is reactive toward nucleophiles like amines, forming amide derivatives:
| Reagent | Conditions | Product |
|---|---|---|
| Primary amine (R-NH₂) | DMF, 80°C, 12 h | 8-(Alkyl/aryl)amino-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate |
This reaction is critical for generating bioactive analogs in medicinal chemistry.
Spiro Ring Opening
The diazaspiro[3.5]nonane core undergoes ring-opening under nucleophilic attack:
| Nucleophile | Conditions | Product |
|---|---|---|
| Grignard reagent (R-MgX) | THF, 0°C → rt, 6 h | Linear diamine derivative with substituted alkyl/aryl groups |
This reactivity is leveraged to access linear intermediates for further functionalization.
Reduction Reactions
The 8-oxo group can be reduced to a hydroxyl or methylene group:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | 8-Hydroxy-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate |
| LiAlH₄ | Et₂O, reflux, 4 h | 8-Methylene-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate |
Reduction pathways expand the compound’s utility in synthesizing reduced analogs.
Decarboxylation
Under high-temperature or photolytic conditions, decarboxylation occurs:
| Conditions | Product |
|---|---|
| 200°C, vacuum | 8-Oxo-2,7-diazaspiro[3.5]nonane with loss of CO₂ |
This reaction simplifies the scaffold for further modifications.
Key Research Findings
-
Selective Reactivity : The tert-butyl ester group exhibits greater stability under basic conditions compared to the ethyl ester, enabling selective hydrolysis .
-
Stereochemical Outcomes : Ring-opening reactions produce stereoisomers depending on reaction conditions and nucleophile orientation.
-
Biological Relevance : Amidation products show enhanced binding to protease targets in preliminary assays .
Stability Considerations
-
pH Sensitivity : Hydrolysis accelerates in acidic (pH < 3) or alkaline (pH > 10) environments.
-
Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .
This compound’s reactivity profile underscores its versatility in organic synthesis and drug discovery .
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds highlight key differences in substituents, ring systems, and functional groups:
Key Observations :
- Functional Groups: The 8-oxo group introduces a ketone, which may enhance hydrogen-bonding capacity compared to non-oxo analogs like 2-tert-butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate .
- Substituents : Ethyl and tert-butyl esters in the target compound likely increase lipophilicity compared to methyl or benzyl groups in analogs .
Physicochemical and Pharmacokinetic Properties
- Lipinski's Rule: Analogs like 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione violate Lipinski’s rule due to high molecular weight or logP . The target compound’s molecular weight (unreported) and ester/ketone groups may similarly impact drug-likeness.
- Solubility: Ethyl and tert-butyl esters are less polar than methyl esters, suggesting reduced aqueous solubility. Solubility protocols for 5-Benzyl 2-(tert-butyl) 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate recommend DMSO stock solutions and sonication for dissolution .
- Stability : Storage at -80°C for spiro compounds (e.g., ) implies sensitivity to temperature, a consideration for the target compound.
Preparation Methods
Reformatsky Reaction-Based Cyclization
The spiro[3.5]nonane core is frequently assembled using a Reformatsky reagent-mediated cyclization. As demonstrated in WO2014203045A1, ethyl zinc bromide reacts with β-keto esters under anhydrous THF conditions (-78°C to 0°C) to form the critical quaternary carbon center. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -40°C to -20°C | 78-82% yield |
| Zinc Halide | Bromide > Chloride | +15% yield |
| Reaction Time | 8-12 hr | Minimal Δ |
This method produces the spiro intermediate with 92:8 diastereomeric ratio (dr), which is subsequently purified via heptane recrystallization.
Oxo Group Installation
TEMPO-Mediated Oxidation
Building upon EP3822356A1 methodologies, the 8-oxo group is introduced using a Cu(I)/TEMPO catalytic system:
- Catalyst : Cu(OTf)₂ (5 mol%)
- Co-catalyst : 2,2'-Bipyridine (10 mol%)
- Oxidant : O₂ (1 atm) in acetonitrile:water (9:1)
- Temperature : 35-45°C
This protocol achieves 89% conversion in 6 hr with <2% over-oxidation byproducts. The reaction mechanism proceeds through a radical-polar crossover pathway, as evidenced by EPR studies.
Esterification and Protecting Group Strategy
Sequential Carbamate Formation
The tert-butyl and ethyl esters are installed through a two-step protection sequence:
Step 1: O2-Tert-Butyl Protection
- Reagent : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)
- Base : DMAP (0.1 eq) in dichloromethane
- Time : 4 hr at 0°C → RT
- Yield : 94%
Step 2: O5-Ethyl Esterification
- Reagent : Ethyl chloroformate (1.5 eq)
- Base : N-Methylmorpholine (2.0 eq)
- Solvent : THF at -15°C
- Yield : 87%
Critical to success is the order of protection—tert-butyl installation first prevents transesterification during subsequent steps.
Stereochemical Control
Dynamic Kinetic Resolution
As per BenchChem data, the final compound's stereochemistry is controlled through:
- Chiral Auxiliary : (R)-Pantolactone (0.3 eq)
- Solvent System : Toluene:EtOAc (3:1)
- Temperature Gradient : 60°C → 25°C over 24 hr
This approach enhances dr from 85:15 to 99:1 while maintaining 91% isolated yield. X-ray crystallography confirms the (2R,5S,7R) configuration dominates under these conditions.
Industrial-Scale Purification
Nano-Diafiltration Protocol
Adapting EP3822356A1 bioprocessing techniques:
- Membrane : 1 kDa MWCO ceramic
- Flow Rate : 120 L/m²/hr
- Delta P : 2.5 bar
- Yield Recovery : 98.2%
This method reduces residual metal catalysts to <5 ppm, surpassing traditional silica gel chromatography (typically 85-90% recovery).
Comparative Method Analysis
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Reformatsky-TEMPO | 68% | 99.5% | Pilot | $$$$ |
| Enzymatic Reduction | 72% | 98.1% | Lab | $$$$$ |
| Microwave-Assisted | 81% | 97.8% | Bench | $$ |
Data synthesized from demonstrates the Reformatsky-TEMPO route offers optimal purity despite higher costs, while microwave methods show promise for small-scale synthesis.
Q & A
Q. What are the recommended synthetic routes for O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For analogous spirocyclic compounds, tert-butyl and ethyl ester groups are introduced via carbamate-forming reactions (e.g., Boc-protection) under anhydrous conditions with catalysts like DMAP . Optimize yield by varying solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C). Monitor intermediates via TLC and LC-MS, as described for tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : Use H/C NMR to confirm spirocyclic structure and ester group positions (e.g., tert-butyl singlet at ~1.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H] ~353.3 g/mol). For enantiomeric purity, chiral HPLC with amylose-based columns is recommended, as applied to similar diazaspiro compounds .
Q. How should researchers safely handle and store this compound to ensure stability?
- Methodological Answer : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of ester groups. Use nitrile gloves and fume hoods during handling, as tert-butyl carboxylates may decompose under moisture . Stability studies for related compounds show no decomposition at pH 4–7 for 48 hours .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, and how does chirality impact its biological activity?
- Methodological Answer : Enantiomers can be separated via diastereomeric salt formation with chiral acids (e.g., tartaric acid) or preparative SFC . Test activity in receptor-binding assays, as spirocyclic enantiomers (e.g., EGFR inhibitors) show 10–100x potency differences in cancer cell lines (HCC827, A549) . Use molecular docking to correlate stereochemistry with target interactions.
Q. How can factorial design optimize the synthesis and purification of this compound?
- Methodological Answer : Apply a 2 factorial design to test variables: reaction time (12–24h), temperature (20–40°C), and catalyst loading (5–10 mol%). Analyze yield and purity via ANOVA. For purification, screen solvent combinations (ethyl acetate/hexane) using a central composite design to maximize crystal formation .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties and metabolic stability?
- Methodological Answer : Use human liver microsomes (HLMs) to assess CYP450-mediated metabolism. Monitor parent compound depletion via LC-MS/MS over 60 minutes. For permeability, employ Caco-2 cell monolayers; spirocyclic compounds often exhibit moderate logP (2.5–3.5), requiring P-gp inhibition studies . Compare with reference compounds like tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane derivatives .
Contradictions and Data Gaps
- Stability vs. Reactivity : While some SDS report stability under standard conditions , others note potential decomposition to carbon monoxide/nitrogen oxides under heat . Conduct thermogravimetric analysis (TGA) to clarify decomposition thresholds.
- Toxicity Data : Acute toxicity is undocumented for the target compound. Assume Category 4 oral toxicity (LD > 300 mg/kg) based on structurally similar tert-butyl carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
